Monoethyl phthalate

Reproductive Toxicology Phthalate Risk Assessment Sperm Motility

Choose Monoethyl Phthalate (MEP) for its specific and non-fungible role as the primary urinary biomarker of diethyl phthalate (DEP) exposure. Unlike other phthalate monoesters, MEP's unique retention time and intermediate physicochemical properties (logP 1.77-1.99) ensure distinct detectability (GC-MS LOD 0.036 ng) and biological relevance, making it an unequivocal reference standard for toxicological analyses. This certified reference material is essential for biomonitoring, pharmacokinetic studies, and maintaining analytical integrity in regulatory compliance.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 2306-33-4
Cat. No. B134482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoethyl phthalate
CAS2306-33-4
SynonymsEthyl 2-Carboxybenzoate;  Phthalic Acid Monoethyl Ester;  1,2-Benzenedicarboxylic Acid Monoethyl Ester;  1,2-Benzenedicarboxylic Acid 1-Ethyl Ester;  MEP; 
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12)
InChIKeyYWWHKOHZGJFMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monoethyl Phthalate (CAS 2306-33-4): A Phthalate Monoester Metabolite and Urinary Biomarker for Exposure Assessment


Monoethyl phthalate (MEP, CAS 2306-33-4) is a phthalic acid monoester formed by the condensation of one carboxy group of phthalic acid with ethanol, belonging to the class of benzoic acid esters [1]. It is the primary urinary metabolite of diethyl phthalate (DEP), a widely used plasticizer in personal care products and fragrances, and serves as a specific biomarker of DEP exposure in human biomonitoring studies [2]. MEP has a molecular weight of 194.18 g/mol (C10H10O4) and is a solid at room temperature, typically available as a white powder or as a certified reference material in acetonitrile solution for analytical applications .

Monoethyl Phthalate vs. Other Phthalate Monoesters: Why Side-Chain Length Dictates Differential Bioactivity and Analytical Behavior


Phthalate monoesters cannot be interchanged as analytical standards or exposure biomarkers due to pronounced differences in their physicochemical properties, biological activity, and detectability that are directly correlated with their ester side-chain length. MEP, with its two-carbon ethyl chain, occupies a distinct position among phthalate monoesters, exhibiting intermediate logP (1.77-1.99), water solubility (1.81 g/L), and receptor binding profiles compared to its methyl, butyl, and 2-ethylhexyl counterparts [1]. Furthermore, its relative potency in reproductive toxicity assays (ranked second among monoesters for sperm motility effects) and its unique detection sensitivity in analytical methods (LOD 0.036 ng in GC-MS) make it a non-fungible entity in both toxicological studies and biomonitoring programs [2][3]. Substituting MEP with another phthalate monoester without accounting for these quantitative differences would compromise data comparability, risk assessment accuracy, and method validation integrity.

Monoethyl Phthalate: Quantified Differentiation from Phthalate Monoester Analogs


Comparative Reproductive Toxicity: MEP Exhibits Intermediate Potency in Reducing Sperm Motility Among Phthalate Monoesters

In a 4-week oral gavage study in Sprague-Dawley male rats, MEP (250 mg/kg bw/d) significantly reduced epididymal sperm motility. When ranked among three phthalate monoesters for adverse effects on sperm motility, MEP exhibited intermediate potency, positioned between monobutyl phthalate (MBuP, most potent) and mono-(2-ethylhexyl) phthalate (MEHP, least potent) [1].

Reproductive Toxicology Phthalate Risk Assessment Sperm Motility

Analytical Sensitivity: MEP Demonstrates Superior GC-MS Detectability Without Derivatization Compared to MMP

A GC-MS method developed for direct analysis of polar and thermally unstable phthalate metabolites without a derivatization step quantified the limits of detection (LOD) for four key monoesters. MEP exhibited an LOD of 0.036 ng, which is 26.5% lower (more sensitive) than the LOD for monomethyl phthalate (MMP, 0.049 ng) under identical conditions [1].

Analytical Chemistry GC-MS Biomonitoring

PPARγ Receptor Binding: MEP Shows Distinct Human PPARγ Binding Affinity Relative to MMP and MEHP

In human PPARγ competitive binding assays, MEP exhibited a binding affinity of 132 (arbitrary units), which is substantially higher than the binding observed for monomethyl phthalate (MMP, reported as "-" indicating no significant binding) and considerably lower than that of mono-(2-ethylhexyl) phthalate (MEHP, binding affinity 15) [1]. Note: Lower numerical values indicate higher binding affinity in this assay.

Endocrine Disruption Nuclear Receptor PPARγ

Physicochemical Property Differentiation: MEP's logP and Water Solubility Position It Between MMP and MnBP

MEP possesses intermediate lipophilicity and aqueous solubility relative to its methyl and n-butyl counterparts, which directly impacts its environmental fate, bioavailability, and analytical extraction behavior. Its predicted logP of 1.77 (ALOGPS) and water solubility of 1.81 g/L place it between the more polar monomethyl phthalate (MMP, lower logP, higher solubility) and the more lipophilic mono-n-butyl phthalate (MnBP, higher logP, lower solubility) [1].

Physicochemical Properties logP Water Solubility

Urinary Biomarker Variability: MEP Exhibits Lower Intraclass Correlation Coefficient Than MBzP

In a study of 246 pregnant women with repeat urine sample collection, the intraclass correlation coefficient (ICC) for unadjusted urinary MEP concentrations was 0.30, representing the lowest temporal reproducibility among the phthalate metabolites measured. This contrasts with monobenzyl phthalate (MBzP), which exhibited the highest ICC of 0.66 in the same cohort [1].

Biomonitoring Exposure Assessment Epidemiology

Certified Reference Material Availability: MEP is Offered as a Traceable CRM for Regulatory Compliance

Unlike many research-grade phthalate monoesters that lack formal certification, MEP is commercially available as a Certified Reference Material (CRM) with documented purity, uncertainty, and traceability to SI units. AccuStandard provides MEP as a CRM at 100 µg/mL in acetonitrile (Cat# ALR-137S-CN), enabling ISO/IEC 17025-compliant method validation and quality control . This contrasts with compounds like monomethyl phthalate or monooctyl phthalate, which may have more limited CRM availability.

Reference Standards Quality Control Regulatory Compliance

Monoethyl Phthalate: Evidence-Backed Procurement and Application Scenarios


Human Biomonitoring Studies for Diethyl Phthalate (DEP) Exposure Assessment

MEP is the unequivocal urinary biomarker for DEP exposure due to its metabolic specificity [1]. Its intermediate ICC of 0.30 [2] and established analytical methods with LODs as low as 0.036 ng in GC-MS [3] make it suitable for population-scale exposure assessment, though study designs must account for its higher within-person variability relative to MBzP.

Analytical Method Development and Validation for Phthalate Metabolite Panels

MEP serves as a critical component in multi-analyte phthalate metabolite methods due to its intermediate physicochemical properties (logP 1.77, water solubility 1.81 g/L) [4] and its distinct retention and detection characteristics [3]. Its availability as a certified reference material supports ISO 17025 method validation and quality control.

Comparative Toxicological Studies Investigating Structure-Activity Relationships of Phthalate Monoesters

MEP's intermediate rank in reproductive toxicity (MBuP > MEP > MEHP for sperm motility effects) [5] and its intermediate human PPARγ binding affinity (132 vs. no binding for MMP and 15 for MEHP) [6] make it an essential reference compound for structure-activity relationship (SAR) studies examining the impact of alkyl chain length on endocrine disruption and reproductive outcomes.

Quality Control and Reference Standard for DEP Metabolite Quantification in Regulatory Toxicology

In GLP toxicology studies where DEP is administered, MEP is the primary analyte for internal exposure verification. The availability of MEP as a certified reference material ensures that pharmacokinetic and toxicokinetic data are generated with traceable and defensible analytical measurements, satisfying regulatory agency requirements for study data integrity.

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